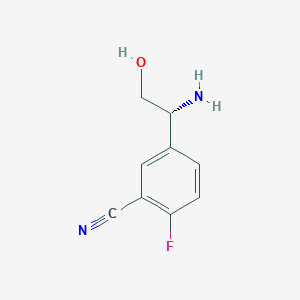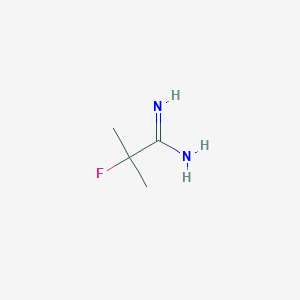
3-Amino-3-ethylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-ethylpiperidine-2,6-dione is a synthetic compound belonging to the piperidine class of organic compounds. It has garnered interest in scientific research due to its potential therapeutic properties and diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-3-ethylpiperidine-2,6-dione typically involves the following steps :
Starting Material: L-Glutamine is used as the starting material.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N, N-dimethylaminopyridine, cyclization occurs to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The protected compound is then deprotected in an acid medium to yield 3-Amino-2,6-piperidine dione hydrochloride.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stability of the final product .
化学反应分析
Types of Reactions
3-Amino-3-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
科学研究应用
3-Amino-3-ethylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
3-Aminopiperidine-2,6-dione: A closely related compound with similar structural features.
2,6-Piperidinedione: Another compound in the piperidine class with different functional groups.
Uniqueness
3-Amino-3-ethylpiperidine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for various research and industrial applications .
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
3-amino-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-7(8)4-3-5(10)9-6(7)11/h2-4,8H2,1H3,(H,9,10,11) |
InChI 键 |
JILPUMRNAYFAGK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)


![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)




![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)


![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
